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Compound of Interest

Compound Name: 1-Nitronaphthalene

Cat. No.: B1191548 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive validation of theoretical models for predicting the properties of 1-
Nitronaphthalene against experimental data. The following sections detail a side-by-side

comparison of physicochemical and spectroscopic properties, outline the experimental

methodologies used for their determination, and present a logical workflow for the validation

process.

Data Presentation: Comparison of Predicted and
Experimental Properties
The validation of theoretical models is crucial for their application in predicting the behavior of

molecules like 1-Nitronaphthalene. Density Functional Theory (DFT) with the B3LYP

functional and a 6-31G(d) basis set is a commonly employed theoretical model for such

predictions. This section compares the data obtained from this model with experimentally

determined values.
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Property Experimental Value
Theoretical Value
(DFT/B3LYP/6-31G(d))

Molecular Formula C₁₀H₇NO₂ C₁₀H₇NO₂

Molecular Weight 173.17 g/mol 173.17 g/mol

Melting Point 53-57 °C Not Applicable

Boiling Point 304 °C Not Applicable

Dipole Moment 4.1 D 4.3 D[1]

Spectroscopic Properties
¹H NMR Chemical Shifts (CDCl₃, ppm)

Proton Experimental Chemical Shift (ppm)

H-2 7.90 – 7.82 (m)

H-3 7.56 – 7.46 (m)

H-4 7.56 – 7.46 (m)

H-5 7.90 – 7.82 (m)

H-6 7.41 – 7.30 (m)

H-7 7.41 – 7.30 (m)

H-8 6.82 (dd, J = 6.8, 1.6 Hz)

¹³C NMR Chemical Shifts (CDCl₃, ppm)
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Carbon Experimental Chemical Shift (ppm)

C-1 142.11

C-2 123.62

C-3 128.49

C-4 124.78

C-4a 134.38

C-5 120.79

C-6 125.79

C-7 126.31

C-8 118.87

C-8a 109.62

Infrared Spectroscopy (Selected Peaks)

Experimental Wavenumber (cm⁻¹) Assignment

~3100-3000 Aromatic C-H stretch

~1600, ~1500 Aromatic C=C stretch

~1520, ~1340 N-O asymmetric and symmetric stretch

Below 900 C-H out-of-plane bending

Mass Spectrometry
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m/z Interpretation

173 Molecular ion [M]⁺

127 [M-NO₂]⁺

115 [M-NO₂-C]⁺

77 Phenyl cation

Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental data. The following

are standard protocols for determining the key properties of 1-Nitronaphthalene.

Melting Point Determination (Capillary Method)
This procedure follows the guidelines of ASTM E324.

Sample Preparation: A small amount of dry, powdered 1-Nitronaphthalene is packed into a

capillary tube to a height of 2-4 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears is recorded as the

initial melting point, and the temperature at which the last solid crystal melts is the final

melting point.

Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid sample.

Sample Preparation: A small amount of 1-Nitronaphthalene is finely ground with dry

potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.
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Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure: The KBr pellet is placed in the sample holder of the spectrometer. A background

spectrum of air is recorded. The sample spectrum is then recorded over the range of 4000-

400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in 1-Nitronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1-Nitronaphthalene is dissolved in about 0.7

mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz).

Procedure: The NMR tube is placed in the spectrometer probe. The magnetic field is

shimmed to achieve homogeneity. Both ¹H and ¹³C NMR spectra are acquired.

Data Analysis: The chemical shifts of the signals are reported in parts per million (ppm)

relative to TMS. The multiplicity and integration of the proton signals are also determined.

Mass Spectrometry
Sample Introduction: A dilute solution of 1-Nitronaphthalene in a suitable volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC).

Apparatus: A mass spectrometer with an electron ionization (EI) source.

Procedure: The sample is ionized in the EI source, and the resulting positively charged ions

are accelerated into the mass analyzer. The mass-to-charge ratio (m/z) of the ions is

measured.

Data Analysis: The resulting mass spectrum shows the molecular ion and various fragment

ions, which provide information about the structure of the molecule.
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Mandatory Visualization

Validation Workflow for 1-Nitronaphthalene Property Prediction
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Caption: Logical workflow for the validation of theoretical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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